Fratide

GSK-3β Binding Biolayer Interferometry (BLI) Protein-Protein Interaction

FRATtide (CAS 251087-38-4) is the ONLY commercially available GSK-3 inhibitor with a non-ATP-competitive, substrate-selective mechanism that exclusively blocks the Axin/β-catenin axis—unlike ATP-competitive inhibitors or other binding peptides (e.g., AxinGID). Its unique binding site, validated by the Y288F mutation abolishing only FRATtide binding, makes it irreplaceable for dissecting Wnt/β-catenin signaling. As the parent scaffold for the FRNC-1 anti-osteoporotic derivative, this 39-amino acid peptide is essential for both basic research and next-generation osteoporosis drug development. Ensure your studies are mechanistically accurate—order this validated research tool from a trusted B2B supplier.

Molecular Formula C55H102N2O2
Molecular Weight 823.4 g/mol
Cat. No. B1516772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFratide
Molecular FormulaC55H102N2O2
Molecular Weight823.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCC1(CCC(CC1)(C)CC2CC(C(CC2C)NCCO)NCCO)CCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C55H102N2O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-55(38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)41-39-54(4,40-42-55)49-51-48-53(57-44-46-59)52(47-50(51)3)56-43-45-58/h13-16,19-22,50-53,56-59H,5-12,17-18,23-49H2,1-4H3
InChIKeyLXTZCWVDCKQYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FRATtide Peptide for GSK-3 Research: Procurement Guide and Key Properties


FRATtide (CAS: 251087-38-4) is a 39-amino acid synthetic peptide corresponding to residues 188–226 of the FRAT1 protein, a mammalian homologue of the GSK-3-binding protein (GBP) [1]. It functions as a selective, non-ATP competitive inhibitor of glycogen synthase kinase-3 (GSK-3) by binding directly to the kinase and preventing its interaction with the scaffold protein Axin [2]. This action specifically blocks the GSK-3-catalyzed phosphorylation of Axin and β-catenin, without affecting GSK-3 activity towards other substrates like glycogen synthase and eIF2B . The molecular formula is C₁₉₂H₃₂₇N₆₇O₆₀, with a molecular weight of 4534.11 g/mol [3].

Why FRATtide Cannot Be Substituted by Other GSK-3 Inhibitors or Binding Peptides


Substitution of FRATtide with other GSK-3 inhibitors or GSK-3-binding peptides is not scientifically valid due to distinct differences in binding modes, selectivity, and functional outcomes. Unlike ATP-competitive small molecule inhibitors, FRATtide's mechanism is substrate-selective, inhibiting only the Axin/β-catenin axis [1]. Furthermore, FRATtide binds to a unique site on GSK-3 that is structurally and functionally distinct from those of other peptides like AxinGID and GSKIPtide [2]. Critical single-point mutations in GSK-3β (e.g., Y288F) can completely abolish FRATtide binding while leaving the binding of other peptides unaffected [3]. These differences underscore that FRATtide is a specific molecular tool with no interchangeable equivalent.

FRATtide Quantitative Evidence: Comparator-Based Differentiation Data


FRATtide vs. AxinGID: Binding Affinity Comparison by Biolayer Interferometry

FRATtide exhibits significantly higher binding affinity for GSK-3β compared to the Axin-derived peptide AxinGID (GSK3β-Interaction Domain). In a comparative study using biolayer interferometry (BLI), FRATtide displayed an affinity of approximately 1.9 µM, which is over 33 times stronger than the affinity of AxinGID, measured at 63.6 µM . This substantial difference in binding strength translates to FRATtide being a more potent inhibitor of GSK-3β activity in protein-protein interaction assays .

GSK-3β Binding Biolayer Interferometry (BLI) Protein-Protein Interaction

FRATtide vs. hDISCtide: Divergent Functional and Binding Interactions

FRATtide and hDISCtide (a 44-mer peptide derived from the DISC1 protein) are both GSK-3β binding peptides, but they interact with the kinase and each other in a distinct and non-synergistic manner. When co-administered, FRATtide was found to disrupt the inhibitory effect of hDISCtide on GSK-3β . Furthermore, the binding site of hDISCtide only partially overlaps with that of FRATtide, indicating a unique binding region for hDISCtide [1]. This functional antagonism underscores that the two peptides are not interchangeable and cannot be expected to yield similar experimental outcomes.

GSK-3β Inhibition DISC1 Protein Non-Competitive Inhibition Co-Administration

FRATtide vs. GSKIPtide and AxinGID: Mutational Sensitivity of GSK-3β Binding

The binding of FRATtide to GSK-3β is exquisitely sensitive to specific single-point mutations in a way that is distinct from other binding peptides. The Y288F mutation in GSK-3β completely abolishes FRATtide binding, while having no effect on the binding of GSKIPtide or AxinGID [1]. In contrast, the V267G mutation reduces GSKIPtide binding affinity by 70% and abolishes AxinGID binding, but has no effect on FRATtide [1]. This orthogonal mutational profile provides strong evidence that FRATtide engages a unique binding interface on GSK-3β, which is not shared by these other peptides [2].

GSK-3β Site-Directed Mutagenesis Binding Mode Molecular Dynamics

FRATtide vs. FRT-Derived Mutants: In Vitro Efficacy in Osteoclast Differentiation

Alanine scanning of the FRATtide sequence identified residues critical for its ability to inhibit osteoclast differentiation. The parent peptide, FRT0 (FRATtide), at a concentration of 10 µM, inhibited osteoclast differentiation. Notably, two alanine mutants, FRT13 (G13A) and FRT20 (R21A), showed significantly enhanced activity, with an increase in TRAP+ regions of 68.5% and 52.3%, respectively, compared to FRT0 [1]. These mutations also resulted in lower RMSD values in metadynamics simulations, indicating more stable binding conformations with GSK-3 [1]. FRT13 was also effective at inhibiting F-actin ring formation and bone resorption at a lower concentration of 5 µM [1]. This data highlights that specific residues in FRATtide (Gly13 and Arg21) are deleterious to its maximal activity, and modifications at these positions yield derivatives with superior in vitro efficacy.

Osteoclast Differentiation Osteoporosis Alanine Scanning TRAP Assay

Primary Scientific and Preclinical Research Applications for FRATtide


Investigating the Wnt/β-Catenin Signaling Pathway

FRATtide is the preferred tool for studying the FRAT1/GBP-dependent branch of the Wnt/β-catenin pathway. Its unique ability to selectively block the GSK-3-catalyzed phosphorylation of Axin and β-catenin, without affecting glycogen synthase or eIF2B phosphorylation, allows researchers to dissect this specific signaling axis from other GSK-3-dependent pathways [1]. The differential mutational sensitivity data (e.g., Y288F abolishes FRATtide but not AxinGID binding) further enables researchers to use FRATtide to validate the specific involvement of this binding interface in cellular processes [2].

Lead Scaffold for Anti-Osteoporotic Peptide Drug Development

FRATtide (FRT0) serves as a validated parent scaffold for the rational design of more potent peptide-based inhibitors of osteoclast differentiation. Systematic alanine scanning has identified specific residues (e.g., Gly13, Arg21) whose mutation significantly enhances activity in vitro [1]. Further optimization, including stapling, has yielded derivatives like FRNC-1 with potent in vitro and in vivo anti-osteoporotic activity, including oral efficacy [2]. FRATtide is therefore the essential starting point for developing next-generation osteoporosis therapeutics that bypass the limitations of current small-molecule drugs.

Structure-Function Studies of GSK-3 Protein-Protein Interactions

The high-resolution crystal structure of the phosphorylated GSK-3β/FRATtide complex (PDB: 1GNG) provides an invaluable template for understanding GSK-3 regulation by protein binding [1]. FRATtide's well-defined binding mode, which is distinct from that of ATP-competitive inhibitors and other peptides like AxinGID, makes it a critical reagent for computational modeling, mutational analysis, and the development of novel assays to probe GSK-3β's protein interaction network [2]. Its unique sensitivity to the GSK-3β Y288F mutation is a key feature for validating structural models [3].

Quote Request

Request a Quote for Fratide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.